DL-Pyroglutamic acid-d5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

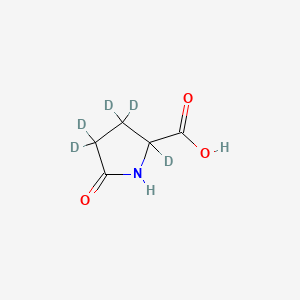

2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHCTXKNWHHXJC-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)NC(C1([2H])[2H])([2H])C(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DL-Pyroglutamic acid-d5 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of DL-Pyroglutamic acid-d5, a deuterated analog of pyroglutamic acid. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds.

Core Chemical and Physical Properties

This compound is a synthetic, stable isotope-labeled form of DL-Pyroglutamic acid, where five hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis of pyroglutamic acid, glutamine, and glutamic acid in various biological matrices.

The key properties of this compound are summarized in the table below:

| Property | Value | Reference |

| Chemical Formula | C₅H₂D₅NO₃ | [1] |

| Molecular Weight | 134.14 g/mol | [1] |

| CAS Number | 352431-30-2 | [1][2] |

| Appearance | Solid | [No specific citation] |

| Purity | ≥98%, 99.21% | [1][2] |

| Storage | 4°C | [1] |

| SMILES | OC(C1([2H])NC(C([2H])([2H])C1([2H])[2H])=O)=O | [1] |

Chemical Structure

The chemical structure of this compound is characterized by a five-membered lactam ring, which is a cyclic amide. The deuterium atoms are located on the carbon atoms of the pyrrolidone ring.

Caption: Chemical structure of this compound.

Synthesis

A plausible synthetic workflow for the deuterated analog would involve:

Caption: Plausible synthetic workflow for this compound.

Biological Significance and Applications

Pyroglutamic acid is a naturally occurring amino acid derivative found in various biological systems. It plays a role in the gamma-glutamyl cycle, which is crucial for the synthesis and degradation of glutathione (B108866), a key antioxidant.[3] Glutathione is involved in numerous cellular processes, including antioxidant defense, nutrient metabolism, and the regulation of gene expression and cell signaling.[4]

The primary application of this compound is as an internal standard in quantitative mass spectrometry (LC-MS/MS). This is particularly important for the accurate measurement of glutamine and glutamic acid in biological samples. During the electrospray ionization process in mass spectrometry, both glutamine and glutamic acid can undergo in-source cyclization to form pyroglutamic acid, leading to inaccurate quantification.[5][6][7][8] By using a stable isotope-labeled internal standard like this compound, this analytical artifact can be corrected for, ensuring reliable and accurate results.[5][6][7][8]

Experimental Protocols

General Protocol for the Synthesis of DL-Pyroglutamic Acid (Non-Deuterated)

This protocol describes the synthesis of the non-deuterated form and serves as a conceptual basis for the synthesis of the deuterated analog.

-

Reaction Setup: 400 kg of feed-grade L-glutamic acid is added to a drying reactor equipped with a stirrer.

-

Heating and Melting: The mixture is slowly heated with steam. At approximately 95°C, the solid begins to melt, and by 130°C, it should be a clear liquid.

-

Cyclization and Dehydration: The temperature is maintained at 130-135°C for 2 hours to facilitate the cyclization and dehydration reaction.

-

Dissolution and Crystallization: After the reaction, the mixture is cooled to below 100°C and dissolved in 800 L of water. The solution is then further cooled to room temperature and allowed to crystallize for 2 hours.

-

Isolation: The solid DL-pyroglutamic acid is isolated by centrifugation.

-

Purification of Mother Liquor: The mother liquor is heated to 60-70°C, and 5 kg of activated carbon is added. The mixture is stirred for 1 hour and then filtered.

-

Concentration and Second Crystallization: The filtrate is concentrated by dehydration to a volume of approximately 500-550 L and then cooled to 20-25°C to crystallize for 4 hours.

-

Final Product Collection: The solid is collected by centrifugation and dried at 50°C for 8 hours to yield the final product.[9]

General Protocol for the Use of this compound as an Internal Standard in LC-MS/MS

The following is a general workflow for the quantification of glutamine and glutamic acid in cell media using an internal standard.

Caption: Workflow for quantification using an internal standard.

Note on LC-MS/MS Method Parameters:

-

Chromatographic Separation: A C18 reversed-phase column is often used with a mobile phase containing an ion-pairing reagent like heptafluorobutyric acid (HFBA) to achieve good separation of the highly polar amino acids.[10][11]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[10][11] Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

Signaling Pathway Context: The Glutathione Metabolism

Pyroglutamic acid is an intermediate in the γ-glutamyl cycle, a key pathway in glutathione metabolism. This cycle is responsible for the synthesis and breakdown of glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine.

Caption: The γ-Glutamyl Cycle in Glutathione Metabolism.

Glutathione itself is a critical signaling molecule, involved in redox signaling and protecting cells from oxidative stress.[3][12][13] While this compound is not typically used to directly probe these signaling pathways, its role as an internal standard is vital for accurately studying the metabolic fluxes within and related to the glutathione system, particularly under conditions of oxidative stress or in diseases where glutathione metabolism is dysregulated.[4]

Conclusion

This compound is an essential tool for researchers and scientists in the field of metabolomics and drug development. Its primary utility as a stable isotope-labeled internal standard enables the accurate and reliable quantification of pyroglutamic acid, glutamine, and glutamic acid, overcoming the analytical challenges posed by in-source cyclization during mass spectrometry. A thorough understanding of its properties and applications, as outlined in this guide, is crucial for its effective implementation in experimental workflows.

References

- 1. chemscene.com [chemscene.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Glutathione as a signaling molecule: Another challenge to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutathione metabolism and its implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. DL-Pyroglutamic acid synthesis - chemicalbook [chemicalbook.com]

- 10. chem-agilent.com [chem-agilent.com]

- 11. agilent.com [agilent.com]

- 12. mdpi.com [mdpi.com]

- 13. Emerging regulatory paradigms in glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Pyroglutamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated pyroglutamic acid, a valuable isotopically labeled compound for various research applications, including metabolic tracing and as an internal standard in quantitative analysis.[1][2][3] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the experimental workflow and chemical transformations.

Introduction

Pyroglutamic acid, a derivative of glutamic acid, is a naturally occurring amino acid found in many proteins.[4] Its deuterated analogue is of significant interest in pharmaceutical and metabolic research. The introduction of deuterium (B1214612), a stable isotope of hydrogen, allows for the tracking of molecules in biological systems and can be used to investigate reaction mechanisms and pharmacokinetic properties.[3][5] The synthesis of deuterated pyroglutamic acid typically involves the deuteration of a suitable precursor followed by cyclization. Purification is crucial to remove isotopic and chemical impurities, ensuring the final product's suitability for sensitive analytical applications.

Synthesis of Deuterated Pyroglutamic Acid

The synthesis of deuterated pyroglutamic acid can be approached through various methods. A common strategy involves the catalytic deuteration of an unsaturated precursor, followed by cyclization.[6][7] Alternatively, direct deuteration of glutamic acid can be achieved, which is then cyclized.

Synthesis via Catalytic Deuteration of Unsaturated Pyroglutamate Derivatives

This method offers a high degree of control over the position of deuterium incorporation.[6][7]

Experimental Protocol:

-

Preparation of the Unsaturated Precursor: A protected pyroglutamate, such as tert-butyl (S)-5-oxopyrrolidine-2-carboxylate, is used as the starting material.[6] An unsaturation is introduced at the 3,4-position through a selenenylation-oxidative deselenenylation method.[7]

-

Catalytic Deuteration: The resulting 3,4-didehydropyroglutamate derivative is then subjected to catalytic deuteration using deuterium gas (D₂) and a suitable catalyst, such as Palladium on carbon (Pd/C).[8] The reaction is typically carried out in an inert solvent like ethyl acetate (B1210297) or methanol. To ensure complete deuteration, the reaction vessel is purged with an inert gas, followed by the introduction of D₂ gas, often using a balloon.[8] The reaction progress is monitored by techniques like TLC or LC-MS.[8]

-

Deprotection and Cyclization: Following deuteration, the protecting groups are removed under appropriate conditions. If the starting material was a deuterated glutamic acid derivative, cyclization to form pyroglutamic acid is then induced. This can be achieved by heating the deuterated glutamic acid.[9][10][11]

Quantitative Data for Synthesis via Catalytic Deuteration:

| Parameter | Value/Condition | Reference |

| Starting Material | tert-butyl (S)-5-oxopyrrolidine-2-carboxylate | [6] |

| Deuteration Catalyst | Palladium on carbon (Pd/C) | [8] |

| Deuterium Source | Deuterium gas (D₂) | [8] |

| Solvent | Ethyl acetate or Methanol | [8] |

| Monitoring Technique | TLC or LC-MS | [8] |

Synthesis via Direct Deuteration and Thermal Cyclization of Glutamic Acid

A more direct, albeit potentially less specific, method involves the direct deuteration of L-glutamic acid followed by thermal cyclization.

Experimental Protocol:

-

Deuteration of L-Glutamic Acid: L-glutamic acid can be deuterated at various positions through exchange reactions in D₂O under acidic or basic conditions, or through catalytic methods. For comprehensive labeling, L-Glutamic acid-d5 is commercially available and can serve as the starting material.[1]

-

Thermal Cyclization: The deuterated L-glutamic acid is heated to induce cyclization and dehydration, forming deuterated pyroglutamic acid.[10][11] The reaction is typically carried out by heating the solid deuterated glutamic acid at temperatures ranging from 130-180°C.[10] Another protocol suggests heating to 220-290°C.[10] One specific method involves heating L-glutamic acid to 130-135°C for 2 hours.[12]

Quantitative Data for Thermal Cyclization of Glutamic Acid:

| Parameter | Value/Condition | Reference |

| Starting Material | L-Glutamic Acid | [10][12] |

| Reaction Temperature | 130-180 °C or 220-290 °C | [10] |

| Reaction Time | 40-70 minutes or 2 hours | [10][12] |

| Yield (for non-deuterated) | 65% | [12] |

Synthesis Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Deuteration - ThalesNano [thalesnano.com]

- 4. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. benchchem.com [benchchem.com]

- 9. Thermal-induced transformation of glutamic acid to pyroglutamic acid and self-cocrystallization: a charge-density analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]

- 11. Sciencemadness Discussion Board - Preparation of pyroglutamic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. DL-Pyroglutamic acid synthesis - chemicalbook [chemicalbook.com]

The Natural Occurrence and Isotopic Signature of Pyroglutamic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroglutamic acid (pGlu), a cyclic derivative of glutamic acid or glutamine, is a naturally occurring biomolecule found across various biological systems. It serves as a key intermediate in the glutathione (B108866) cycle, acts as a protein N-terminal blocking group, and is implicated in various physiological and pathological processes. Understanding the natural isotopic composition of pyroglutamic acid is crucial for applications ranging from metabolism and protein analysis to food authenticity verification. This technical guide provides an in-depth overview of the natural occurrence of pyroglutamic acid isotopes, details the analytical methodologies for their determination, and presents quantitative data on the isotopic signatures of its direct precursor, glutamic acid.

Introduction to Pyroglutamic Acid and its Isotopes

Pyroglutamic acid (also known as 5-oxoproline or pidolic acid) is formed through the intramolecular cyclization of L-glutamic acid or L-glutamine, a reaction that can occur spontaneously or be catalyzed by glutaminyl cyclases[1]. This process results in the formation of a stable five-membered lactam ring[2]. In biological systems, pGlu is a metabolite in the γ-glutamyl cycle, essential for glutathione synthesis and recycling[3][4].

The study of the natural abundance of stable isotopes—primarily Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Oxygen-18 (¹⁸O), and Deuterium (²H)—provides a powerful tool for tracing the origin, formation, and metabolic fate of molecules. The isotopic composition of pyroglutamic acid is directly inherited from its precursors (glutamic acid and glutamine) and is influenced by the isotopic signatures of the source diet and subsequent metabolic fractionation events[5].

Formation and Metabolic Significance

Pyroglutamic acid is formed via the removal of a water molecule from glutamic acid or an ammonia (B1221849) molecule from glutamine[1][6]. This cyclization can be a significant event in proteins, where N-terminal glutamine or glutamic acid residues can be converted to pGlu, effectively "blocking" the N-terminus and influencing protein stability and function[7][8].

Metabolically, pGlu plays a central role in the glutathione cycle. It is generated from the degradation of glutathione and is subsequently converted back to L-glutamate by the enzyme 5-oxoprolinase, facilitating amino acid transport and detoxification processes[3]. Elevated levels of pyroglutamic acid in urine (5-oxoprolinuria) can be an indicator of metabolic disorders or oxidative stress[4].

Natural Isotopic Abundance Data

Direct, comprehensive data on the natural isotopic abundance of pyroglutamic acid from various sources is not extensively published. However, the isotopic signature of pGlu is directly derived from its immediate precursor, glutamic acid, with minimal expected fractionation during the intramolecular cyclization. Therefore, the natural abundance data for glutamic acid serves as a reliable proxy.

Isotopic compositions are typically expressed in delta (δ) notation in parts per thousand (‰) relative to international standards[5].

Table 1: Natural Abundance of Stable Isotopes in the Elements of Pyroglutamic Acid (C₅H₇NO₃)

| Isotope | Average Natural Abundance (%) |

|---|---|

| ¹²C | 98.93 |

| ¹³C | 1.07[9] |

| ¹H | 99.9885 |

| ²H (D) | 0.0115[9] |

| ¹⁴N | 99.632 |

| ¹⁵N | 0.368[9] |

| ¹⁶O | 99.757 |

| ¹⁷O | 0.038[9] |

| ¹⁸O | 0.205[9] |

Source: IUPAC data, as cited[9].

Table 2: Representative δ¹³C and δ¹⁵N Values of Glutamic Acid from Various Foodstuffs

| Foodstuff Source | Plant Photosynthetic Pathway | δ¹³C (‰) of Glutamic Acid | δ¹⁵N (‰) of Glutamic Acid |

|---|---|---|---|

| Molasses (Sugarcane) | C4 | -13.5 ± 0.1 | 5.3 ± 0.9 |

| Corn Starch | C4 | -11.1 ± 0.1 | 1.1 ± 0.5 |

| Cassava | C3 | -26.9 ± 0.1 | 7.9 ± 0.8 |

| Wheat | C3 | -26.5 ± 0.2 | 3.5 ± 1.1 |

| Soybean | C3 | -26.0 ± 0.2 | 1.1 ± 0.4 |

| Kombu (Seaweed) | C3 | -16.4 ± 0.6 | 8.8 ± 0.9 |

Data adapted from discriminant analysis of glutamic acid in foodstuffs and MSG seasonings[10]. Values represent mean ± standard deviation.

The significant variation, particularly in δ¹³C values, reflects the photosynthetic pathway of the source plant (C3 vs. C4), a principle widely used in food authentication[11][12].

Experimental Protocols for Isotopic Analysis

The gold standard for determining the natural abundance of stable isotopes in organic molecules is Isotope Ratio Mass Spectrometry (IRMS). Modern methods often couple IRMS with a separation technique like gas chromatography (GC-C-IRMS) or liquid chromatography (LC-IRMS) to analyze individual compounds in a complex mixture. High-resolution mass spectrometry, such as with an Orbitrap analyzer, also allows for the simultaneous analysis of multiple isotopologues[13].

A critical challenge in the isotopic analysis of glutamine, glutamate, and pyroglutamate (B8496135) is the potential for in-source cyclization of glutamine and glutamate into pyroglutamate within the mass spectrometer, which can lead to analytical artifacts[6][14][15]. Methodologies must be designed to mitigate this issue.

Key Protocol: LC-MS/MS for Glutamate/Pyroglutamate Analysis

This protocol is adapted from methodologies designed to separate pGlu, Gln, and Glu, which is a prerequisite for accurate isotopic analysis and to correct for in-source conversion artifacts[6][15].

1. Sample Preparation (e.g., from Serum):

-

To 350 µL of serum, add 700 µL of ice-cold methanol (B129727) (1:2 v/v) for protein precipitation[16].

-

Vortex the mixture and incubate at -20°C for 20 minutes.

-

Centrifuge at >13,000 x g for 30 minutes to pellet proteins.

-

Carefully transfer the supernatant to a new vial and dry completely using a vacuum concentrator.

-

Reconstitute the dried extract in the initial mobile phase for analysis.

2. Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB C-18, 3.0 × 100 mm, 1.8 µm) is effective for separation[15].

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.

-

Gradient: A shallow gradient optimized to resolve the highly polar analytes is crucial. An example gradient could be:

- 0-5 min: Hold at 100% A.

- 5-10 min: Linear gradient from 0% to 100% B[15].

-

Flow Rate: 0.2-0.3 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS):

-

Platform: A triple quadrupole or high-resolution Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI mode.

-

Source Optimization: Critically, the fragmentor or source voltage must be optimized to minimize in-source cyclization. Low voltages (e.g., 0-10 V) are recommended[6][15].

-

Analysis: For IRMS, the eluent is directed to a combustion/reduction interface before entering the mass spectrometer. For high-resolution MS, the instrument measures the relative intensities of all relevant isotopologues (e.g., M, M+1, M+2) to calculate the isotope ratios[13].

-

Internal Standards: The use of stable isotope-labeled internal standards (e.g., ¹³C₅-¹⁵N-Glutamic Acid, ¹³C₅-Pyroglutamic acid) is essential to correct for matrix effects and accurately quantify the extent of in-source conversion[6][17].

Applications and Future Directions

The analysis of pyroglutamic acid isotopes and its precursors has several key applications:

-

Food Science: Verifying the authenticity and geographical origin of food products, such as distinguishing between glutamic acid derived from C3 and C4 plants in seasonings[10][11].

-

Metabolic Research: Tracing the flux through the glutathione cycle and understanding metabolic reprogramming in diseases like cancer or diabetes[4][18].

-

Drug Development: Monitoring the stability of therapeutic proteins and peptides, where N-terminal glutamine can spontaneously cyclize to pGlu, affecting the drug's efficacy and stability[7][8].

Future research will likely focus on developing more sensitive methods for position-specific isotope analysis (PSIA) within the pyroglutamic acid molecule. This could provide unprecedented detail on the biochemical pathways and enzymatic mechanisms involved in its formation and metabolism[13].

Conclusion

Pyroglutamic acid is a ubiquitous molecule whose isotopic composition carries a wealth of information about its biological or geographical origin. While direct isotopic data for pGlu is sparse, the signature of its precursor, glutamic acid, provides a robust proxy. The analytical methodologies, primarily based on LC-MS and IRMS, are well-established but require careful optimization to avoid measurement artifacts. For researchers in metabolism and drug development, understanding and leveraging the natural isotopic signatures of pyroglutamic acid and its related compounds offer a valuable analytical tool for mechanistic and stability studies.

References

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.ualberta.ca [chem.ualberta.ca]

- 10. researchgate.net [researchgate.net]

- 11. fiveable.me [fiveable.me]

- 12. Stable Isotope Ratio Analysis for Assessing the Authenticity of Food of Animal Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]

- 15. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Pyroglutamic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

An In-Depth Technical Guide to the Metabolic Pathway and Fate of DL-Pyroglutamic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Pyroglutamic acid-d5 is a deuterated form of pyroglutamic acid, an important intermediate in the gamma-glutamyl cycle, a key pathway for glutathione (B108866) synthesis and amino acid transport. The incorporation of deuterium (B1214612) atoms makes it a valuable tool for tracer studies in metabolic research, allowing for the sensitive and specific tracking of its metabolic fate using mass spectrometry. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, its expected fate in biological systems, and detailed experimental protocols for its use in research.

While the general metabolic pathway of pyroglutamic acid is well-established, specific in vivo quantitative data for the d5-labeled form is not extensively available in publicly accessible literature. Therefore, this guide combines established knowledge of pyroglutamic acid metabolism with data from studies using other isotopic tracers (e.g., ¹³C, ¹⁵N, and ³H) to provide a comprehensive and practical resource for researchers.

The Metabolic Pathway of Pyroglutamic Acid

Pyroglutamic acid, also known as 5-oxoproline, is a key metabolite in the gamma-glutamyl cycle.[1][2] This cycle is responsible for the synthesis and degradation of glutathione (GSH), a critical intracellular antioxidant.[3] The central pathway involves the following steps:

-

Formation of Pyroglutamic Acid: Gamma-glutamyl cyclotransferase acts on gamma-glutamyl amino acids to produce pyroglutamic acid and a free amino acid.[3]

-

Conversion to Glutamate (B1630785): The enzyme 5-oxoprolinase catalyzes the ATP-dependent conversion of L-pyroglutamic acid to L-glutamate.[4][5] This reaction is a crucial step for recycling the glutamate moiety for glutathione synthesis.

The metabolic pathway of this compound is expected to follow the same route as its non-deuterated counterpart, resulting in the formation of glutamate-d5. The deuterium label allows for the precise tracking of this conversion and subsequent incorporation into other metabolic pathways.

Quantitative Data on Pyroglutamic Acid Metabolism

Direct quantitative data on the in vivo metabolism of this compound is limited. However, studies using other stable isotopes provide valuable insights into the kinetics of this pathway.

A study in healthy adults using intravenous infusions of L-[1-¹³C]oxoproline and L-[¹⁵N]oxoproline provides a strong model for what can be expected in a tracer study with this compound.[1] The key findings from this study are summarized in the table below and can be used to estimate the expected flux in similar experimental setups.

| Parameter | Fasting State (µmol·kg⁻¹·30min⁻¹) | Fed State (µmol·kg⁻¹·30min⁻¹) | Reference |

| ¹³C-Oxoproline Flux | 19.0 ± 3.6 | 21.2 ± 3.2 | [1] |

| ¹⁵N-Oxoproline Flux | 22.6 ± 3.9 | 25.8 ± 4.3 | [1] |

| Oxoproline Oxidation | 15.6 ± 3.6 | 17.9 ± 3.5 | [1] |

Data are presented as mean ± SD.

These data indicate that a significant portion of plasma pyroglutamic acid is oxidized, and its flux is influenced by the feeding state. A study in severely burned adults using L-5-[1-¹³C]oxoproline showed significantly higher rates of plasma oxoproline clearance compared to healthy controls, highlighting the impact of disease states on this metabolic pathway.[6]

Experimental Protocols

In Vivo Tracer Study Design

A typical in vivo study to investigate the metabolism of this compound would involve the following steps:

Protocol:

-

Animal Model: Select an appropriate animal model (e.g., mice or rats).

-

Tracer Administration: Administer a known amount of this compound via an appropriate route (e.g., intravenous injection or oral gavage).

-

Sample Collection: Collect biological samples at various time points post-administration. This typically includes blood (for plasma), urine, and specific tissues of interest (e.g., liver, kidney, brain).

-

Sample Preparation:

-

Plasma/Urine: Precipitate proteins (e.g., with methanol (B129727) or acetonitrile), centrifuge, and collect the supernatant.

-

Tissues: Homogenize the tissue in a suitable buffer, followed by extraction of metabolites.

-

-

LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method to quantify this compound and its metabolites (e.g., glutamate-d5).

-

Data Analysis: Use the concentration-time data to calculate pharmacokinetic parameters and metabolic flux rates.

Analytical Method: LC-MS/MS for Pyroglutamic Acid-d5 and Glutamate-d5

A significant challenge in the analysis of pyroglutamic acid is the in-source cyclization of glutamine and glutamate during mass spectrometry, which can lead to an overestimation of pyroglutamic acid levels.[7][8] Therefore, chromatographic separation of these compounds before detection is crucial.

LC-MS/MS Parameters:

| Parameter | Setting |

| Column | Reversed-phase C18 column (for separation with an ion-pairing agent) or a HILIC column.[8][9] |

| Mobile Phase A | Water with 0.1% formic acid or an ion-pairing agent like pentadecafluorooctanoic acid.[9] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid. |

| Gradient | A gradient from low to high organic phase to elute the analytes. |

| Ionization Mode | Positive Electrospray Ionization (ESI+). |

| MRM Transitions | Specific precursor-to-product ion transitions for this compound and Glutamate-d5 would need to be determined empirically. For non-deuterated pyroglutamic acid, a common transition is [M+H]+ → [M+H-46]+.[9] |

| Internal Standard | A different isotopically labeled pyroglutamic acid (e.g., ¹³C₅-pyroglutamic acid) should be used for accurate quantification. |

Sample Preparation for LC-MS/MS:

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the initial mobile phase for injection into the LC-MS/MS system.

Expected Metabolic Fate and Distribution

Based on the known metabolism of pyroglutamic acid and general pharmacokinetic principles, the following fate is expected for this compound:

-

Conversion to Glutamate-d5: The primary metabolic fate will be the conversion to L-Glutamate-d5 by 5-oxoprolinase.

-

Incorporation into Glutathione: The newly formed L-Glutamate-d5 can be incorporated into the glutathione pool, forming glutathione-d5.

-

Further Metabolism: L-Glutamate-d5 can also enter other metabolic pathways, such as the tricarboxylic acid (TCA) cycle after conversion to α-ketoglutarate.

-

Tissue Distribution: Pyroglutamic acid is known to be present in various tissues, with the highest concentrations typically found in the brain, kidney, and liver. The distribution of this compound is expected to reflect this.

-

Excretion: Unmetabolized pyroglutamic acid and its metabolites are excreted in the urine.[10] Studies in humans have shown that urinary excretion of 5-L-oxoproline is influenced by dietary protein intake.[10][11]

Conclusion

This compound is a powerful tool for investigating the dynamics of the gamma-glutamyl cycle and glutathione metabolism. While specific quantitative in vivo data for this deuterated tracer is not abundant, the well-established metabolic pathway of pyroglutamic acid and data from studies using other isotopic labels provide a solid framework for designing and interpreting tracer experiments. Careful consideration of analytical challenges, such as the in-source cyclization of related metabolites, is crucial for obtaining accurate and reliable data. This technical guide provides researchers with the necessary background and protocols to effectively utilize this compound in their metabolic research.

References

- 1. Plasma L-5-oxoproline carbon and nitrogen kinetics in healthy young adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dot | Graphviz [graphviz.org]

- 4. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasma L-5-oxoproline kinetics and whole blood glutathione synthesis rates in severely burned adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. Urinary excretion of 5-L-oxoproline (pyroglutamic acid) is increased in normal adults consuming vegetarian or low protein diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Urinary excretion of 5-L-oxoproline (pyroglutamic acid) is increased during recovery from severe childhood malnutrition and responds to supplemental glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical characteristics of DL-Pyroglutamic acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of DL-Pyroglutamic acid-d5, a deuterated isotopologue of DL-Pyroglutamic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses.

Core Physical and Chemical Data

This compound is a synthetic, stable isotope-labeled version of DL-Pyroglutamic acid, an amino acid derivative. The incorporation of five deuterium (B1214612) atoms results in a higher molecular weight compared to its non-deuterated counterpart, making it an ideal internal standard for mass spectrometry-based quantification methods.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 352431-30-2 | [1][2] |

| Molecular Formula | C₅H₂D₅NO₃ | [1] |

| Molecular Weight | 134.14 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 175-177°C | [2] |

| Purity | ≥98% | [1] |

Table 2: Chemical and Spectroscopic Properties

| Property | Value/Description | Reference(s) |

| IUPAC Name | 5-oxopyrrolidine-2-carboxylic acid-d5 | [3] |

| SMILES | OC(C1([2H])NC(C([2H])([2H])C1([2H])[2H])=O)=O | [1] |

| InChI Key | ODHCTXKNWHHXJC-UXXIZXEISA-N | [4] |

| Primary Application | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS | [5][6] |

Table 3: Storage and Stability

| Condition | Duration | Reference(s) |

| Powder at -20°C | 3 years | [2] |

| Powder at 4°C | 2 years | [1][2] |

| In solvent at -80°C | 6 months | [5][] |

| In solvent at -20°C | 1 month | [5][] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of the deuterated form, this compound, are not extensively published. However, the methodologies for its non-deuterated analogue, DL-Pyroglutamic acid, are well-established and can be adapted. It is crucial to note that while the general procedures are similar, reaction times, purification methods, and spectral interpretations will differ due to the presence of deuterium.

Synthesis of DL-Pyroglutamic Acid (Non-deuterated Analogue)

This protocol describes a common method for the synthesis of DL-Pyroglutamic acid from L-Glutamic acid.

Materials:

-

L-Glutamic acid

-

Drying reactor with stirring and heating capabilities

-

Water

-

Activated carbon

-

Centrifuge

-

Drying oven

Procedure:

-

Introduce 400 kg of feed-grade L-Glutamic acid into the drying reactor.

-

Begin stirring and slowly heat the reactor with steam.

-

As the temperature approaches 95°C, the glutamic acid will begin to melt.

-

Continue heating to 130°C until the substance is fully dissolved and the solution is clear.

-

Maintain the temperature between 130-135°C for 2 hours to facilitate the cyclization and dehydration reaction.

-

Cool the reaction mixture to below 100°C and dissolve the product in 800 L of water.

-

Continue to cool the solution to room temperature and allow it to crystallize for 2 hours.

-

Separate the solid DL-Pyroglutamic acid from the mother liquor via centrifugation.

-

Heat the mother liquor to 60-70°C and add 5 kg of activated carbon. Stir for 1 hour.

-

Filter the hot solution and concentrate the filtrate to a volume of approximately 500-550 L.

-

Cool the concentrated solution to 20-25°C and allow it to crystallize for 4 hours.

-

Centrifuge to collect the crystals and dry them at 50°C for 8 hours to yield the final product.[8]

Analytical Methods (General Procedures)

The following are general guidelines for the analysis of pyroglutamic acid. Specific parameters for this compound should be optimized based on the instrumentation and experimental goals.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the structure and isotopic labeling of this compound.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show a significant reduction in signal intensity and complexity in the deuterated positions compared to the non-deuterated standard. 2D NMR techniques like COSY and HSQC can be used for more detailed structural elucidation.

2. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight and isotopic enrichment of this compound.

-

Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) are commonly used.

-

Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (approximately 134.14 Da). The isotopic distribution will confirm the presence of five deuterium atoms. It is important to be aware that in-source cyclization of glutamine and glutamic acid to pyroglutamic acid can be an artifact in LC-MS/MS analysis.[9]

3. Infrared (IR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule.

-

Sample Preparation: Prepare a KBr pellet or a Nujol mull of the solid sample.

-

Analysis: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H stretch, the amide N-H stretch, and the carbonyl C=O stretches of both the carboxylic acid and the lactam. The spectrum can be compared to that of non-deuterated pyroglutamic acid to observe shifts due to deuteration.

Visualization of Experimental Workflow

The primary application of this compound is as an internal standard in quantitative analysis. The following diagram illustrates a typical workflow for its use in an LC-MS/MS experiment.

Caption: Workflow for using this compound as an internal standard in LC-MS/MS.

This workflow demonstrates the process from sample preparation, through analytical separation and detection, to the final data analysis for quantifying the target analyte.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. DL-Pyroglutamic acid synthesis - chemicalbook [chemicalbook.com]

- 3. L-Pyroglutamic Acid | C5H7NO3 | CID 7405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Method for preparing L-pyroglutamic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. L-Pyroglutamic acid(98-79-3) IR Spectrum [m.chemicalbook.com]

- 6. Frontiers | Natural products-based: Synthesis and antifungal activity evaluation of novel L-pyroglutamic acid analogues [frontiersin.org]

- 8. L-Pyroglutamic Acid: Pharmacodynamics, Pharmacokinetics and Toxicity_Chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

DL-Pyroglutamic acid-d5 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on DL-Pyroglutamic acid-d5, a deuterated stable isotope of DL-Pyroglutamic acid. It is intended for use by professionals in research and development who require detailed data on its properties, synthesis, and application, particularly as an internal standard in quantitative analytical methods.

Core Compound Information

This compound is the deuterated form of DL-Pyroglutamic acid (also known as 5-oxoproline), a derivative of glutamic acid. The incorporation of five deuterium (B1214612) atoms increases its molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.

The fundamental identifiers and chemical properties of this compound are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 352431-30-2 | [1][2][3] |

| Molecular Formula | C₅H₂D₅NO₃ | [1][4] |

| Molecular Weight | 134.14 g/mol | [1][5] |

| IUPAC Name | 2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxylic acid | [5] |

| Appearance | White to off-white solid | [3][5] |

| Purity | Typically ≥98% | [1][3] |

Computational chemistry data provides insight into the molecule's behavior in various chemical environments.

| Property | Value | Citation(s) |

| Topological Polar Surface Area (TPSA) | 66.4 Ų | [6] |

| LogP | -0.6504 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Rotatable Bonds | 1 | [6] |

Biological Context: The Glutathione (B108866) Cycle

Pyroglutamic acid is a key metabolite in the γ-glutamyl cycle (or glutathione cycle), a critical pathway for the synthesis and degradation of glutathione (GSH).[2][] Glutathione is a primary cellular antioxidant, and monitoring its turnover is crucial in studies of oxidative stress and detoxification.[1][8] Elevated levels of pyroglutamic acid can indicate a disruption in this cycle, often associated with glutathione deficiency.[8][9] The pathway illustrates the conversion of pyroglutamic acid to glutamate (B1630785) by the enzyme 5-oxoprolinase, replenishing the glutamate pool for glutathione synthesis.[3][]

Caption: The γ-Glutamyl Cycle showing the central role of Pyroglutamic Acid.

Methodologies and Experimental Protocols

This compound is primarily used as an internal standard in mass spectrometry-based analytical methods for the accurate quantification of endogenous pyroglutamic acid, glutamic acid, and glutamine.

A significant challenge in the LC-MS/MS analysis of glutamine and glutamic acid is their in-source cyclization to form pyroglutamic acid.[10][11] This artifact can lead to an overestimation of pyroglutamic acid and an underestimation of its precursors. The use of a stable isotope-labeled internal standard, such as this compound, is critical to correct for this conversion and other matrix effects, ensuring analytical accuracy.[11] The standard is added to samples at a known concentration at the beginning of sample preparation. Since it behaves nearly identically to the unlabeled analyte during extraction, chromatography, and ionization, the ratio of the analyte to the standard provides a precise measure of the analyte's concentration.

The following is a representative workflow for the analysis of pyroglutamic acid in biological matrices (e.g., cell culture media, plasma) using this compound as an internal standard. This protocol is a composite based on common methodologies.[12][13]

1. Sample Preparation:

-

Thaw biological samples on ice.

-

To 100 µL of sample, add 10 µL of a known concentration of this compound in a suitable solvent (e.g., methanol/water).

-

Precipitate proteins by adding 400 µL of ice-cold methanol.

-

Vortex vigorously for 30 seconds.

-

Incubate at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifuge at >14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

2. Chromatographic Separation:

-

LC System: Standard HPLC or UHPLC system.

-

Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid or a volatile ion-pair reagent like pentadecafluorooctanoic acid.[12]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A linear gradient from 2% B to 98% B over 5-10 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-20 µL.

3. Mass Spectrometric Detection:

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Pyroglutamic Acid (unlabeled): Q1: 130.1 m/z → Q3: 84.1 m/z

-

This compound (standard): Q1: 135.1 m/z → Q3: 89.1 m/z

-

-

Instrument Settings: Optimize source parameters (e.g., fragmentor voltage, capillary voltage, gas temperatures) to minimize in-source cyclization and maximize signal.[10]

Caption: General workflow for sample analysis using a deuterated internal standard.

The synthesis of deuterated amino acids like this compound often involves catalytic deuteration. A common strategy is the deuteration of an unsaturated precursor. For instance, a protected 3,4-didehydropyroglutamate derivative can be synthesized and then catalytically deuterated using a palladium or ruthenium catalyst in the presence of deuterium gas (D₂).[4][14] Subsequent deprotection steps yield the final deuterated product. This method allows for the precise introduction of deuterium atoms at specific positions.[4]

Conclusion

This compound is an essential tool for researchers in metabolomics, drug metabolism, and clinical chemistry. Its role as an internal standard enables the robust and accurate quantification of pyroglutamic acid and related metabolites, overcoming common analytical challenges such as in-source degradation. Understanding its chemical properties, biological relevance in the glutathione cycle, and proper application in analytical protocols is key to generating high-quality, reliable data in complex biological systems.

References

- 1. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. D-Pyroglutamic acid | C5H7NO3 | CID 439685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid determination of underivatized pyroglutamic acid, glutamic acid, glutamine and other relevant amino acids in fermentation media by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Enigmatic Enantiomers: A Technical Guide to the Biological Significance of Pyroglutamic Acid

For Immediate Release

Fremont, CA – December 5, 2025 – In the intricate landscape of neuroscience and drug development, the nuanced roles of stereoisomers are of paramount importance. This technical guide delves into the core biological significance of the enantiomers of pyroglutamic acid (pGlu), a fascinating yet often overlooked amino acid derivative. With a focus on providing actionable insights for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on L- and D-pyroglutamic acid, presenting quantitative data, detailed experimental methodologies, and visual representations of their involvement in key biological pathways.

Introduction: The Two Faces of Pyroglutamic Acid

Pyroglutamic acid, also known as 5-oxoproline, is a cyclized derivative of glutamic acid or glutamine. It exists in two stereoisomeric forms: L-pyroglutamic acid and D-pyroglutamic acid. While the L-enantiomer is a recognized intermediate in the glutathione (B108866) cycle and a constituent of various peptides and proteins, the biological relevance of its D-counterpart is an emerging area of research with significant implications for neurodegenerative diseases and metabolic disorders.[1] This guide will elucidate the distinct and overlapping roles of these enantiomers, providing a comprehensive resource for the scientific community.

Quantitative Analysis of Pyroglutamic Acid Enantiomers

The concentration of L- and D-pyroglutamic acid varies significantly across different biological matrices and is altered in pathological states. The following tables summarize the available quantitative data to facilitate comparative analysis.

Table 1: Concentration of L-Pyroglutamic Acid in Human Biological Samples

| Biological Matrix | Condition | Concentration (µmol/L) | Reference |

| Cerebrospinal Fluid (CSF) | Healthy Controls | 1.8 - 4.2 | [2] |

| Cerebrospinal Fluid (CSF) | Alzheimer's Disease | 2.1 - 5.5 | [2][3] |

| Plasma | Healthy Controls | 15 - 50 | [4] |

| Brain Tissue | N/A | Found in substantial amounts | [5] |

Table 2: Concentration of D-Amino Acids (including potential for D-pGlu) in Human Cerebrospinal Fluid (CSF)

| Amino Acid | Condition | Concentration (nmol/mL) | Reference |

| Total D-Amino Acids | Healthy Controls | 1.32 | [6] |

| Total D-Amino Acids | Alzheimer's Disease | 1.89 | [6] |

| D-Aspartate | Healthy Controls (ventricular) | 1.22 | [6] |

| D-Aspartate | Alzheimer's Disease (ventricular) | 3.34 | [6] |

Note: Specific quantitative data for D-pyroglutamic acid in human CSF and brain tissue is still an active area of research. The data for total D-amino acids and D-aspartate are provided as indicators of potential changes in D-amino acid metabolism in Alzheimer's disease.

Key Biological Pathways and Roles

The enantiomers of pyroglutamic acid are implicated in a range of crucial biological processes, from neurotransmitter metabolism to the pathology of neurodegenerative diseases.

The Glutamate-Glutamine Cycle and GABA Synthesis

L-pyroglutamic acid is an intermediate in the γ-glutamyl cycle, a key pathway for glutathione synthesis and amino acid transport.[1][7] It can be converted to glutamate (B1630785), a major excitatory neurotransmitter, by the enzyme 5-oxoprolinase.[1] Glutamate, in turn, is a precursor for the synthesis of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[8]

Neurotransmission and Nootropic Effects

L-pyroglutamic acid has been investigated for its potential nootropic, or cognitive-enhancing, effects. Studies suggest that it may modulate the activity of excitatory amino acid receptors.[9] L-PCA has been shown to interact with glutamate receptors, though with a lower affinity than glutamate itself.[9] This interaction may contribute to its purported effects on memory and cognition. D-pyroglutamic acid, in contrast, shows little to no interaction with these receptors.[9]

Alzheimer's Disease and Amyloid-β Pathology

A significant area of interest is the role of pyroglutamated amyloid-beta (AβpE3) in the pathogenesis of Alzheimer's disease. The N-terminal glutamate of the Aβ peptide can undergo cyclization to form pyroglutamate, a modification catalyzed by the enzyme glutaminyl cyclase.[1] This modified form of Aβ is more prone to aggregation, is more neurotoxic, and is a major component of the amyloid plaques found in the brains of Alzheimer's patients.

References

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. Amino acid concentrations in cerebrospinal fluid and plasma in Alzheimer's disease and healthy control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutamate and other CSF amino acids in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyroglutamate kinetics and neurotoxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Pyroglutamic Acid | C5H7NO3 | CID 7405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 7. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Role of Pyroglutamic Acid in the Glutathione Cycle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroglutamic acid, also known as 5-oxoproline, is a key intermediate metabolite in the γ-glutamyl cycle, a fundamental pathway for glutathione (B108866) synthesis and degradation. This technical guide provides a comprehensive overview of the role of pyroglutamic acid in glutathione metabolism. It details the biochemical pathways, enzymatic reactions, and regulatory mechanisms involved. Furthermore, this guide presents quantitative data on enzyme kinetics and metabolite concentrations, outlines detailed experimental protocols for the analysis of key components of the glutathione cycle, and provides visual representations of the involved pathways to facilitate a deeper understanding of the intricate role of pyroglutamic acid. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in fields related to redox biology, metabolism, and therapeutic development.

Introduction

The glutathione (GSH) system is a cornerstone of cellular defense against oxidative stress and xenobiotic toxicity. The γ-glutamyl cycle is the primary pathway for the synthesis and degradation of this vital tripeptide. Within this cycle, pyroglutamic acid emerges as a critical metabolite, the formation and conversion of which are tightly regulated. Dysregulation of this part of the cycle can lead to significant pathophysiological consequences, including 5-oxoprolinuria and pyroglutamic acidosis.[1][2] Understanding the precise role of pyroglutamic acid is therefore paramount for elucidating the dynamics of glutathione homeostasis and for the development of novel therapeutic strategies targeting oxidative stress-related diseases.

Pyroglutamic acid is formed from γ-glutamyl amino acids by the action of γ-glutamyl cyclotransferase and is subsequently converted to glutamate (B1630785) by the ATP-dependent enzyme 5-oxoprolinase.[3][4] Its levels in biological fluids can serve as a biomarker for glutathione turnover and for certain metabolic disorders.[5] This guide will delve into the core aspects of pyroglutamic acid's involvement in the glutathione cycle, providing the necessary technical details for advanced research and development.

Biochemical Pathways

The γ-glutamyl cycle involves a series of six enzymatic reactions that account for the synthesis and degradation of glutathione. Pyroglutamic acid is a central intermediate in this cycle.

The γ-Glutamyl Cycle

The cycle begins with the transport of amino acids into the cell, a process facilitated by the membrane-bound enzyme γ-glutamyl transpeptidase (GGT). GGT transfers the γ-glutamyl moiety of extracellular glutathione to an acceptor amino acid, forming a γ-glutamyl-amino acid, which is then transported into the cell.[6]

Inside the cell, γ-glutamyl cyclotransferase (GGCT) acts on the γ-glutamyl-amino acid to release the amino acid and form pyroglutamic acid.[7] To re-enter the glutathione synthesis pathway, pyroglutamic acid is converted to glutamate by 5-oxoprolinase in an ATP-dependent reaction.[3]

Glutamate then combines with cysteine to form γ-glutamylcysteine, a reaction catalyzed by glutamate-cysteine ligase (GCL), which is the rate-limiting step in glutathione synthesis.[8] Finally, glutathione synthetase (GS) adds a glycine (B1666218) residue to γ-glutamylcysteine to form glutathione.[1]

Pathophysiology: Pyroglutamic Acidosis

Pyroglutamic acidosis, or 5-oxoprolinuria, is a metabolic condition characterized by the accumulation of pyroglutamic acid in the body.[2] This can occur due to inherited deficiencies in the enzymes of the γ-glutamyl cycle, most commonly glutathione synthetase deficiency.[1] A lack of glutathione synthetase leads to an accumulation of its substrate, γ-glutamylcysteine. This excess γ-glutamylcysteine is then converted to pyroglutamic acid by γ-glutamyl cyclotransferase.[1] If the rate of pyroglutamic acid formation exceeds the capacity of 5-oxoprolinase to convert it to glutamate, pyroglutamic acid accumulates, leading to metabolic acidosis.[1]

Acquired pyroglutamic acidosis can also occur, often associated with certain medications like paracetamol (acetaminophen) and flucloxacillin, particularly in individuals with underlying conditions such as sepsis, malnutrition, or renal impairment.[9][10] Paracetamol depletes glutathione stores, leading to a loss of feedback inhibition on GCL and a subsequent overproduction of γ-glutamylcysteine.[11] Flucloxacillin can inhibit 5-oxoprolinase, further contributing to the accumulation of pyroglutamic acid.[12]

Quantitative Data

This section summarizes key quantitative data related to the enzymes and metabolites involved in the glutathione cycle, with a focus on pyroglutamic acid.

Enzyme Kinetics

| Enzyme | Substrate | Organism/Tissue | Km | Vmax | Inhibitor | Ki | Reference |

| Glutamate-Cysteine Ligase (GCL) | Glutamate | Rat Kidney | 1.8 mM | - | Glutathione (GSH) | 2.3 mM | [8] |

| Cysteine | Rat Kidney | 0.1-0.3 mM | - | [8] | |||

| γ-Glutamyl Cyclotransferase (GGCT) | γ-Glutamyl-p-nitroanilide | Human Neutrophils | 1.8 mM | - | L-Serine-borate complex | - | [13] |

| 5-Oxoprolinase (OPLAH) | 5-Oxo-L-proline | E. coli | 32 ± 3 µM | - | L-2-Imidazolidone-4-carboxylate | - | [14] |

| 5-Oxo-L-proline | B. subtilis | 39 ± 6 µM | - | ||||

| γ-Glutamyl Transpeptidase (GGT1) | Glutathione (GSH) | Human | 10.60 ± 0.07 µM | - | Serine-borate complex | - | [9] |

| Oxidized Glutathione (GSSG) | Human | 8.80 ± 0.05 µM | - | [9] |

Metabolite Concentrations

The concentrations of key metabolites in the glutathione cycle can vary significantly between different tissues and physiological states.

| Metabolite | Tissue/Fluid | Condition | Concentration | Reference |

| Glutathione (GSH) | Whole Blood | Healthy Adult | 1.09 ± 0.20 mmol/L | [5] |

| Plasma | Healthy Adult | ~4 µmol/L | [5] | |

| Liver | Rat (Fasted) | 3.6 ± 0.8 µmol/g | [15][16] | |

| Liver | Rat (Fed) | 4.7 ± 0.9 µmol/g | [15][16] | |

| γ-Glutamylcysteine | Whole Blood | Healthy Adult | 25 ± 8 µmol/L | [5] |

| Plasma | Healthy Adult | ~4 µmol/L | [5] | |

| Pyroglutamic Acid | Urine | Healthy Adult | 15 - 40 µg/mg creatinine | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of pyroglutamic acid and the glutathione cycle.

Measurement of 5-Oxoprolinase Activity

This protocol is adapted from a fluorimetric assay for 5-oxoprolinase activity.[8]

Principle: 5-Oxoprolinase catalyzes the conversion of 5-oxo-L-proline to L-glutamate. The glutamate produced is then derivatized with o-phthaldialdehyde (OPA) and a thiol, and the fluorescent product is quantified by HPLC.

Materials:

-

Tissue homogenate or cell lysate

-

Assay buffer: 50 mM Tris-HCl, pH 7.8, containing 150 mM KCl, 20 mM MgCl₂, 2 mM DTT, and 10 mM ATP

-

Substrate solution: 100 mM 5-oxo-L-proline in water

-

Stopping solution: 1 M Perchloric acid

-

Neutralizing solution: 2 M KHCO₃

-

OPA derivatization reagent

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare tissue homogenate or cell lysate in a suitable buffer and determine the protein concentration.

-

Pre-incubate the enzyme sample at 37°C for 5 minutes.

-

Start the reaction by adding the substrate solution to a final concentration of 10 mM. The final reaction volume is typically 100 µL.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of ice-cold 1 M perchloric acid.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Neutralize the supernatant with 2 M KHCO₃.

-

Derivatize an aliquot of the supernatant with OPA reagent according to the manufacturer's instructions.

-

Inject the derivatized sample onto an HPLC system equipped with a C18 column and a fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

-

Quantify the glutamate peak by comparing its area to a standard curve of glutamate.

-

Calculate the specific activity as nmol of glutamate produced per minute per mg of protein.

Quantification of Pyroglutamic Acid by LC-MS/MS

This protocol provides a general framework for the quantification of pyroglutamic acid in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19][20]

Principle: Pyroglutamic acid is separated from other matrix components by reverse-phase liquid chromatography and detected by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Materials:

-

Plasma, urine, or tissue extract

-

Internal standard (e.g., ¹³C₅-¹⁵N-pyroglutamic acid)

-

Protein precipitation solvent (e.g., acetonitrile (B52724) or methanol)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma or urine, add the internal standard.

-

Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.

-

Vortex and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate pyroglutamic acid from isomers.

-

MS Detection: ESI in positive ion mode.

-

MRM Transitions: Monitor the precursor to product ion transitions for pyroglutamic acid (e.g., m/z 130.0 -> 84.0) and the internal standard.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of pyroglutamic acid and the internal standard.

-

Calculate the concentration of pyroglutamic acid in the samples based on the peak area ratio of the analyte to the internal standard.

-

Measurement of Total Glutathione

This protocol is based on the widely used Tietze recycling assay.

Principle: Glutathione is oxidized by 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce GSSG and the yellow-colored 5-thio-2-nitrobenzoic acid (TNB). GSSG is then reduced back to GSH by glutathione reductase using NADPH as a cofactor. The rate of TNB formation is proportional to the total glutathione concentration.

Materials:

-

Cell lysate or tissue homogenate

-

Assay buffer: 100 mM sodium phosphate, pH 7.5, containing 1 mM EDTA

-

DTNB solution (5 mg/mL in assay buffer)

-

Glutathione reductase solution (50 units/mL in assay buffer)

-

NADPH solution (4 mg/mL in assay buffer)

-

Glutathione standard solution

Procedure:

-

Prepare cell lysate or tissue homogenate in assay buffer.

-

Prepare a standard curve of glutathione.

-

In a 96-well plate, add samples and standards.

-

Add DTNB solution to each well.

-

Add NADPH solution to each well.

-

Initiate the reaction by adding glutathione reductase solution to each well.

-

Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a plate reader.

-

Calculate the rate of change in absorbance (ΔA/min) for each sample and standard.

-

Determine the concentration of total glutathione in the samples from the standard curve.

Conclusion

Pyroglutamic acid is a pivotal metabolite in the γ-glutamyl cycle, and its metabolism is intricately linked to cellular glutathione homeostasis. The accumulation of pyroglutamic acid is a hallmark of several inherited and acquired metabolic disorders, highlighting the importance of the enzymes responsible for its formation and degradation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the role of pyroglutamic acid in health and disease. Further research, particularly in obtaining more precise kinetic data for human enzymes and detailed metabolic flux analyses, will be crucial for a more complete understanding of the glutathione cycle and for the development of targeted therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. A mathematical model of glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glutathione and gamma-glutamylcysteine in whole blood, plasma and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutathione is an aging-related metabolic signature in the mouse kidney | Aging [aging-us.com]

- 7. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 8. Kinetic parameters and tissue distribution of 5-oxo-L-prolinase determined by a fluorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyroglutamate acidosis 2023. A review of 100 cases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Kinetic parameters of 5 alpha-reductase activity in stroma and epithelium of normal, hyperplastic, and carcinomatous human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyroglutamic acidosis caused by the combination of two common medicines prescribed in everyday practice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evidence against the participation of the gamma-glutamyltransferase-gamma-glutamylcylclotransferase pathway in amino acid transport by rabbit erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of hepatic glutathione turnover in rats in vivo and evidence for kinetic homogeneity of the hepatic glutathione pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of Hepatic Glutathione Turnover in Rats In Vivo and Evidence for Kinetic Homogeneity of the Hepatic Glutathione Pool - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Changes in levels of the antioxidant glutathione in brain and blood across the age span of healthy adults: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. gamma-Glutamylcyclotransferase: inhibition by D-beta-aminoglutaryl-L-alanine and analysis of the solvent kinetic isotope effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. caringsunshine.com [caringsunshine.com]

Spontaneous Cyclization of Glutamic Acid to Pyroglutamic Acid: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The spontaneous, non-enzymatic cyclization of glutamic acid to pyroglutamic acid represents a critical post-translational modification and degradation pathway with significant implications in protein chemistry and pharmaceutical development. This intramolecular condensation reaction, leading to the formation of a five-membered lactam ring, can alter the physicochemical properties of peptides and proteins, including charge, hydrophobicity, and conformation. For drug development professionals, particularly those working with therapeutic proteins such as monoclonal antibodies, understanding and controlling this modification is paramount to ensuring product stability, efficacy, and safety. This technical guide provides a comprehensive overview of the core principles of glutamic acid cyclization, including its chemical mechanism, kinetics, and influencing factors. Detailed experimental protocols for monitoring this conversion are provided, alongside a summary of its impact on drug development and strategies for its mitigation.

Introduction

N-terminal glutamic acid (Glu) residues in peptides and proteins are susceptible to spontaneous intramolecular cyclization to form pyroglutamic acid (pGlu).[1][2] This conversion involves the nucleophilic attack of the N-terminal α-amino group on the side-chain carboxyl carbon, resulting in the elimination of a water molecule and the formation of a lactam ring.[1] While this modification can also occur with N-terminal glutamine (Gln), the conversion from glutamic acid is a distinct and often slower process that is highly dependent on environmental conditions.[3][4]

The formation of pyroglutamic acid is a significant concern in the manufacturing and storage of therapeutic proteins, as it can introduce heterogeneity and potentially impact the drug's biological activity and immunogenicity.[5][6] This guide serves as a technical resource for researchers and drug development professionals to understand the fundamental aspects of this reaction and to implement effective analytical and control strategies.

Chemical Mechanism and Kinetics

The spontaneous cyclization of glutamic acid to pyroglutamic acid is a non-enzymatic intramolecular condensation reaction. The reaction proceeds via a nucleophilic attack of the terminal amino group on the gamma-carboxyl carbon of the glutamic acid side chain, forming a tetrahedral intermediate which then collapses to form the cyclic pyroglutamyl residue with the concomitant loss of a water molecule.

The rate of this reaction is significantly influenced by several factors, most notably pH and temperature.[2][3]

Influence of pH

The rate of pyroglutamic acid formation exhibits a distinct pH-dependent profile. The reaction is generally slow at neutral pH (around 6.0-7.0) and is accelerated under both acidic and basic conditions.[3][7] At low pH, protonation of the carboxyl group can facilitate the reaction, while at high pH, the deprotonated amino group is a more potent nucleophile.[3] Studies on monoclonal antibodies have shown that the formation of pyroglutamic acid is favored at pH 4 and 8, with minimal formation observed around pH 6.2.[7][8]

Influence of Temperature

As with most chemical reactions, the rate of glutamic acid cyclization increases with temperature.[2][3] This temperature dependence underscores the importance of controlled storage conditions for therapeutic proteins to minimize this degradation pathway.

Quantitative Kinetic Data

The rate of conversion of N-terminal glutamic acid to pyroglutamic acid can be quantified by determining the half-life (t½) of the N-terminal glutamic acid under specific conditions. The following tables summarize kinetic data from studies on monoclonal antibodies.

| pH | Temperature (°C) | Half-life of N-terminal Glu (months) | Reference |

| 4.0 | 37 | 4.8 | [3] |

| 4.1 | 45 | ~9 | [8] |

| 6.2 | - | Minimal formation | [8] |

| 7.0 | 37 | 19 | [3] |

| 8.0 | 37 | 11 | [3] |

Table 1: Half-life of N-terminal Glutamic Acid Cyclization in a Monoclonal Antibody Light Chain at Various pH Values and Temperatures.[3][8]

Impact on Drug Development

The formation of pyroglutamic acid at the N-terminus of therapeutic proteins, particularly monoclonal antibodies, is a critical quality attribute that requires careful monitoring and control.

-

Blocked N-terminus: The cyclization of the N-terminal glutamic acid results in a "blocked" N-terminus, which can interfere with certain analytical techniques like Edman degradation for protein sequencing.[6]

-

Altered Physicochemical Properties: The conversion to pyroglutamic acid can alter the charge and hydrophobicity of the protein, potentially leading to changes in its conformation, stability, and aggregation propensity.[4][6]

-

Product Heterogeneity: The presence of both the native protein with an N-terminal glutamic acid and the modified version with pyroglutamic acid introduces heterogeneity into the drug product, which is undesirable from a regulatory perspective.[5][6]

-

Biological Activity: While the impact on biological activity is protein-specific, modifications at the N-terminus can, in some cases, affect the binding affinity and efficacy of the therapeutic protein.[6]

Formulation and Storage Strategies

To minimize the formation of pyroglutamic acid in biopharmaceuticals, the following strategies can be employed:

-

pH Control: Formulating and storing the drug product at a pH where the cyclization rate is minimal (typically between 6.0 and 7.0) is a key strategy.[6]

-

Temperature Control: Maintaining low and controlled storage temperatures is crucial to slow down the degradation process.[6]

-

Lyophilization: For stable proteins, lyophilization (freeze-drying) can significantly reduce the rate of cyclization in the solid state.[6][9]

-

Buffer Selection: The choice of buffer can also influence the reaction rate. For instance, phosphate (B84403) buffers have been reported to catalyze the cyclization of N-terminal glutamine.[6]

Experimental Protocols

Accurate monitoring of pyroglutamic acid formation is essential for process control and product characterization. The following are detailed protocols for the analysis of this modification using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Protocol 1: Quantification of Pyroglutamic Acid by Reversed-Phase HPLC (RP-HPLC)

This protocol is adapted from methods used for the analysis of monoclonal antibodies and other proteins.[8][10]

Objective: To separate and quantify the native protein (with N-terminal Glu) from its pyroglutamic acid variant.

Materials:

-

Agilent ZORBAX SB-C18 column (e.g., 250 mm x 4.6 mm, 5 µm) or equivalent[10]

-

HPLC system with UV detector

-

Mobile Phase A: 0.01 M diammonium hydrogen phosphate buffer, pH 1.6 (or other suitable acidic buffer)[10]

-

Mobile Phase B: Acetonitrile

-

Sample: Protein of interest, appropriately diluted in a suitable buffer.

Procedure:

-